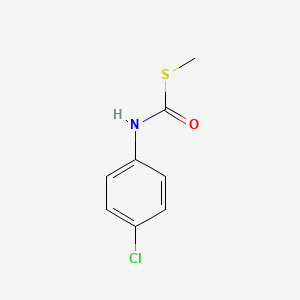![molecular formula C16H19NO2 B14587815 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol CAS No. 61595-32-2](/img/structure/B14587815.png)
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines This compound features a pyridine ring substituted with benzyloxy, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyloxy methyl group. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, followed by the addition of the benzyloxy methyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve reactants and control reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methylpyridin-3-ol: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.
5-(Methoxymethyl)-4-ethyl-2-methylpyridin-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in polarity and solubility.
Uniqueness
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61595-32-2 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(phenylmethoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C16H19NO2/c1-3-15-14(9-17-12(2)16(15)18)11-19-10-13-7-5-4-6-8-13/h4-9,18H,3,10-11H2,1-2H3 |
InChI Key |
ISJFCXNOOTWULG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1COCC2=CC=CC=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
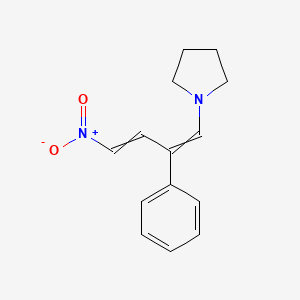
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
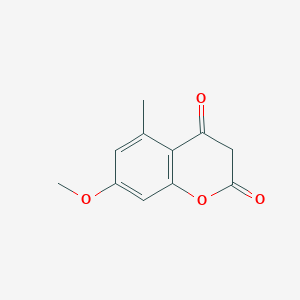
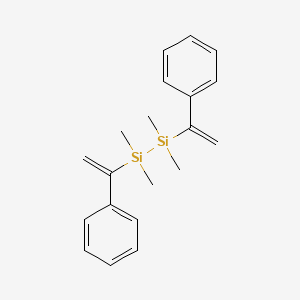
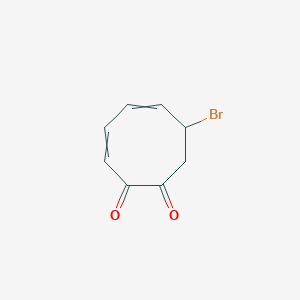
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
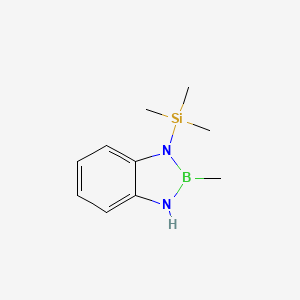

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)

![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
